![molecular formula C15H8ClN3 B5171323 2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile](/img/structure/B5171323.png)
2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-methylindole with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a consideration in industrial settings.
化学反应分析
Types of Reactions
2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.
科学研究应用
2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
6-Chloroindole: A simpler indole derivative with similar structural features.
1-Methylindole: Another indole derivative with a methyl group at the nitrogen atom.
2-(1H-Indol-3-yl)acetonitrile: A related compound with a nitrile group at the 3-position of the indole ring.
Uniqueness
2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile is unique due to the presence of both a chloro and a nitrile group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern makes it a valuable compound for various applications, distinguishing it from other indole derivatives.
属性
IUPAC Name |
2-(6-chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3/c1-19-13-6-5-12(16)10-3-2-4-11(14(10)13)15(19)9(7-17)8-18/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFHBXFGXDNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B5171240.png)
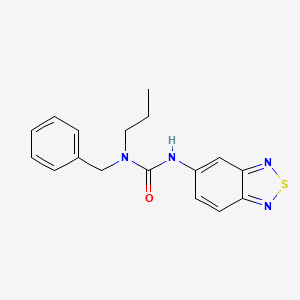
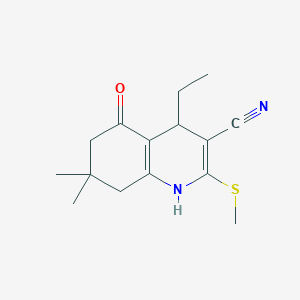
![4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5171254.png)
![6-[5-(3-BROMOPHENYL)-2-FURYL]-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5171266.png)
![8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5171270.png)
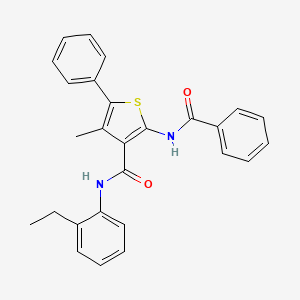
carbamoyl}propanoic acid](/img/structure/B5171289.png)
![N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5171292.png)
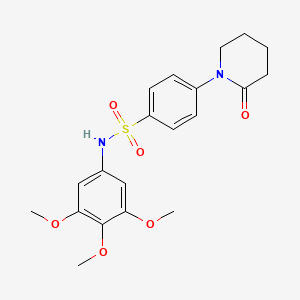
![[2-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B5171310.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5171320.png)
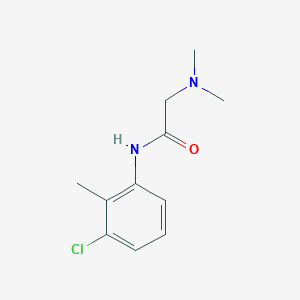
![2-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5171339.png)
